3-Hydroxy-4-methoxybenzophenone
Description
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI Key |
WRKXRXBIJMCKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Photostabilization in Materials Science
Photostabilizer Properties : 3-Hydroxy-4-methoxybenzophenone functions effectively as a photostabilizer. It absorbs ultraviolet (UV) light in the range of 290-400 nanometers, making it suitable for protecting materials from UV-induced degradation. This property is critical in industries such as plastics, coatings, and cosmetics, where prolonged exposure to sunlight can lead to material failure.
Applications :
- Plastics and Coatings : The compound is incorporated into polymers and coatings to enhance their durability against UV radiation. It prevents discoloration and physical degradation, extending the lifespan of products made from these materials .
- Cosmetics : In sunscreen formulations, it acts as a UV filter, providing protection against harmful solar radiation. Regulatory bodies have evaluated its safety and efficacy, allowing its use in concentrations up to 10% in cosmetic products .
Biological Research : Recent studies have investigated the biological activity of this compound. Research indicates potential effects on human health due to dermal absorption during topical application. The compound has been shown to penetrate the skin barrier, raising concerns about systemic exposure and potential endocrine disruption .
Safety Evaluations :
- The Scientific Committee on Consumer Safety (SCCS) has conducted assessments on the safety of benzophenones in cosmetics. They concluded that while the compound is effective as a UV filter, further studies are necessary to fully understand its absorption and potential health risks when used in personal care products .
Environmental Impact and Regulations
The environmental impact of this compound has been a topic of concern due to its persistence and potential toxicity in aquatic environments. Regulatory agencies are increasingly scrutinizing its use in consumer products.
Regulatory Framework :
- In Europe and North America, regulations have been established to limit the concentration of benzophenones in products to mitigate environmental risks . The compound's effects on aquatic life are under investigation, prompting calls for more sustainable alternatives.
Case Studies and Research Findings
Chemical Reactions Analysis
Methyl Sulfate Alkylation
-
Reactants : BP-1 + methyl sulfate
-
Conditions : Alkaline pH (8–8.5), methanol solvent.
-
Steps :
Methyl Halide Alkylation
-
Reactants : BP-1 + methyl halide (e.g., chloromethane)
-
Conditions : Phase-transfer catalyst (e.g., tetrabutylammonium chloride), 60–140°C, 0.3–0.5 MPa pressure.
| Method | Methyl Sulfate | Methyl Halide |
|---|---|---|
| Temperature | 45–68°C | 60–140°C |
| Pressure | Ambient | 0.3–0.5 MPa |
| Purity | ≥99% | 98–99% |
Photochemical Reactions
BP-3 undergoes photodegradation in aquatic environments via:
Direct Photolysis
Indirect Photolysis
Reacts with reactive oxygen species (ROS):
Degradation Products
Metabolic Pathways
Endocrine Disruption
-
Estrogenic Activity : Binds estrogen receptors (EC = 1.2 µM) .
-
Antiandrogenic Effects : Inhibits dihydrotestosterone (DHT) signaling .
-
Thyroid Dysregulation : Alters T3/T4 hormone levels in rats .
Surface-Water Fate
Dominant degradation pathways vary with dissolved organic carbon (DOC):
-
Low DOC : ·OH-driven degradation.
-
Intermediate DOC (5 mg C/L) : Direct photolysis.
Bioaccumulation
Stability and Reactivity
Toxicological Byproducts
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzophenone (Oxybenzone, BP-3)
- Structure : Hydroxy at 2-position, methoxy at 4-position.
- Molecular Formula: C₁₄H₁₂O₃ (identical to 3-hydroxy-4-methoxybenzophenone).
- Key Properties: Melting point: 63–65°C . Boiling point: 150–160°C at 5 mmHg .
- Applications : Widely used in sunscreens and cosmetics as a UV absorber (Spectra-Sorb UV-9) .
- Metabolism: Rapidly absorbed and metabolized via O-dealkylation in rats, producing 2,4-dihydroxybenzophenone (DHB) and conjugated metabolites. Urine is the primary excretion route .
- Toxicity : Induces chromosomal aberrations and micronuclei in human lymphocytes at concentrations as low as 0.0125 µg/mL , exceeding EU safety thresholds (0.10 µg/mL) .
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)
- Structure : Carboxylic acid derivative with hydroxy at 4-position and methoxy at 3-position.
- Molecular Formula : C₈H₈O₄.
- Key Properties: Higher polarity compared to benzophenones due to the carboxylic acid group. Commonly found in plant lignins and used as a flavoring agent .
- Metabolism: Undergoes hepatic conjugation (glucuronidation/sulfation) and renal excretion, unlike benzophenones .
3-Hydroxy-4-methoxyacetophenone
- Structure: Acetophenone derivative with hydroxy at 3-position and methoxy at 4-position.
- Molecular Formula : C₉H₁₀O₃.
- Key Properties :
Metabolic and Toxicological Differences
- BP-3: Metabolized to DHB, DHMB, and THB in rats, with liver accumulation of DHB .
- This compound: No direct metabolic data, but positional isomerism (3-hydroxy vs. 2-hydroxy in BP-3) likely alters metabolic pathways.
- Vanillic Acid: Non-toxic at dietary levels; metabolized via Phase II conjugation .
Preparation Methods
Reactant Selection and Substrate Activation
-
Benzoyl chloride derivative : 3-Hydroxy-4-methoxybenzoyl chloride serves as the acylating agent. Its synthesis typically involves treating 3-hydroxy-4-methoxybenzoic acid with thionyl chloride ().
-
Aromatic substrate : Benzene or toluene, activated by electron-donating groups, facilitates electrophilic substitution. The methoxy group at the 4-position directs acylation to the ortho or para positions relative to itself.
Catalytic Conditions
-
Lewis acids : Aluminum chloride () or iron(III) chloride () are used in stoichiometric quantities.
-
Solvent systems : Dichloromethane or nitrobenzene enable high reactivity, though the latter requires careful temperature control (60–80°C).
Example protocol :
-
Dissolve 3-hydroxy-4-methoxybenzoyl chloride (1.0 equiv) in dichloromethane.
-
Add (1.2 equiv) and benzene (5.0 equiv).
-
Reflux at 40°C for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 65–75%, with purity >95% confirmed by HPLC.
Fries Rearrangement: Isomer-Specific Synthesis
The Fries rearrangement offers a pathway to regiospecific benzophenones by rearranging phenolic esters under acidic conditions.
Ester Preparation
Rearrangement Conditions
-
Temperature : 120–150°C in nitrobenzene or sulfolane.
-
Reaction time : 4–8 hours.
Example protocol :
-
Heat 3-acetoxy-4-methoxybenzoate (1.0 equiv) with (2.0 equiv) in sulfolane at 130°C for 5 hours.
-
Hydrolyze with dilute HCl to remove acetyl groups.
Yield : 50–60%, with the ortho isomer predominant due to steric and electronic effects.
Ullmann Condensation: Coupling Aromatic Moieties
The Ullmann reaction enables aryl-aryl bond formation, suitable for constructing the benzophenone backbone.
Halogenated Precursors
-
Iodoarene : 4-Methoxy-3-iodophenol.
-
Aryl boronic acid : Phenylboronic acid.
Catalytic System
-
Catalyst : Palladium(II) acetate ().
-
Ligand : Triphenylphosphine ().
Example protocol :
-
Combine 4-methoxy-3-iodophenol (1.0 equiv), phenylboronic acid (1.5 equiv), (0.05 equiv), and (3.0 equiv) in DMF.
-
Heat at 100°C under argon for 12 hours.
-
Extract with ethyl acetate and purify via column chromatography.
Yield : 40–50%, with challenges in avoiding diaryl ether byproducts.
Industrial-Scale Methylation of Dihydroxybenzophenones
While patents focus on 2-hydroxy-4-methoxybenzophenone (BP-3), analogous strategies apply to 3-hydroxy-4-methoxy derivatives.
Methylation with Dimethyl Sulfate
-
Substrate : 3,4-Dihydroxybenzophenone.
Example protocol :
-
Mix 3,4-dihydroxybenzophenone (100 kg), hexane (90–110 kg), and (30–35 kg).
-
Add dimethyl sulfate (15–18 kg) gradually.
-
Distill hexane at 68–110°C, followed by crude product isolation.
Yield : 95% crude, requiring refinement (see Section 5).
Refinement and Purification Techniques
Solvent Crystallization
-
Primary solvent : Methanol or ethanol.
-
Steps :
Chromatographic Methods
Challenges and Optimization Strategies
Regioselectivity in Acylation
Q & A
Q. What are the recommended methods for synthesizing 3-Hydroxy-4-methoxybenzophenone, and how can purity be optimized?
Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example:
- Friedel-Crafts Route : React 3-hydroxy-4-methoxybenzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
- Purification : Recrystallize the crude product using ethanol or methanol, as solubility data for similar benzophenones indicate high solubility in polar organic solvents .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Characterize purity via melting point analysis and HPLC (≥98% purity benchmark) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch ~1650 cm⁻¹, phenolic O-H stretch ~3300 cm⁻¹) by comparing to reference spectra of analogous compounds .
- NMR : Confirm methoxy (-OCH₃) and hydroxy (-OH) substituents via ¹H NMR (δ ~3.8 ppm for OCH₃; δ ~9–10 ppm for phenolic -OH) and ¹³C NMR .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (expected m/z ~244.07 for C₁₄H₁₂O₃⁺) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) during powder handling to avoid inhalation .
- Ventilation : Conduct experiments in a fume hood to mitigate exposure risks, as acute toxicity data for related compounds classify them as harmful upon ingestion or inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous release due to potential ecological toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Studies : Perform systematic solubility tests in solvents (e.g., DMSO, ethanol, water) at 25°C using UV-Vis spectroscopy or gravimetric analysis. Note discrepancies arising from impurities or polymorphic forms .
- Stability Analysis : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–80°C), and light exposure. Monitor degradation via HPLC-MS to identify by-products (e.g., demethylation or oxidation products) .
Q. What experimental strategies can elucidate the mechanistic role of this compound in photochemical reactions?
Methodological Answer:
- Photostability Assays : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation kinetics using LC-MS. Compare results to structurally similar UV absorbers like oxybenzone .
- Computational Modeling : Use DFT (Density Functional Theory) to calculate electron distribution and HOMO-LUMO gaps, predicting reactive sites for radical formation or photo-induced electron transfer .
Q. How can researchers address variability in bioactivity data for this compound derivatives?
Methodological Answer:
- Standardized Assays : Use cell-based models (e.g., HEK293 or HepG2) with controlled conditions (e.g., serum-free media, fixed exposure times) to reduce variability. Validate results with positive controls (e.g., quercetin for antioxidant assays) .
- Metabolite Profiling : Perform in vitro metabolic studies using liver microsomes to identify active metabolites contributing to observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
